![molecular formula C17H22N6 B2779278 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine CAS No. 2380141-41-1](/img/structure/B2779278.png)
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective antagonist of the GABA-A receptor.
Mechanism Of Action
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine selectively binds to the GABA-A receptor and acts as an antagonist. This binding reduces the activity of the receptor, leading to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The binding of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine to the GABA-A receptor leads to a decrease in the inhibitory neurotransmitter GABA and an increase in the excitatory neurotransmitter glutamate. This shift in neurotransmitter balance is believed to underlie the therapeutic effects of this compound. Additionally, TAK-915 has been shown to have anticonvulsant effects, reduce anxiety and depression-like behaviors in animal models, and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine in lab experiments is its selectivity for the GABA-A receptor. This selectivity allows for a more precise investigation of the role of the GABA-A receptor in neurological and psychiatric disorders. However, a limitation of using this compound is its potential off-target effects. As with any drug, it is important to consider the potential for off-target effects when designing experiments.
Future Directions
There are several future directions for the investigation of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. One direction is the investigation of its potential therapeutic applications in neurological and psychiatric disorders, including anxiety, depression, and epilepsy. Additionally, further investigation is needed to determine the optimal dosage and administration route for this compound. Finally, the investigation of potential off-target effects and the development of more selective compounds is also an important future direction.
Synthesis Methods
The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine involves several steps. The initial step involves the reaction of 6-cyclopropylpyrimidin-4-amine with 1-bromo-4-(2-fluoroethyl)benzene to form 4-(6-cyclopropylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 2-chloro-5-ethylpyrimidine to form 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
The GABA-A receptor is a target for numerous neurological and psychiatric disorders, including anxiety, depression, and epilepsy. 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine is a selective antagonist of the GABA-A receptor and has shown potential therapeutic applications in these disorders. In preclinical studies, TAK-915 has been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has shown anticonvulsant effects in animal models of epilepsy.
properties
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-13-10-18-17(19-11-13)23-7-5-22(6-8-23)16-9-15(14-3-4-14)20-12-21-16/h9-12,14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAZSGVBRONWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.